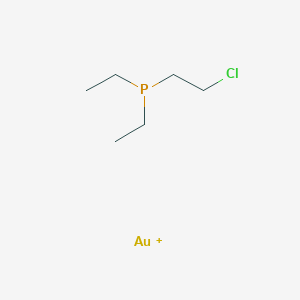
2-Chloroethyl(diethyl)phosphane;gold(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl(diethyl)phosphane;gold(1+) is an organophosphorus compound that features a gold(I) center coordinated to a phosphane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl(diethyl)phosphane;gold(1+) typically involves the reaction of 2-chloroethyl(diethyl)phosphane with a gold(I) precursor. One common method is to react 2-chloroethyl(diethyl)phosphane with gold(I) chloride (AuCl) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the gold(I) center .
Industrial Production Methods
While specific industrial production methods for 2-Chloroethyl(diethyl)phosphane;gold(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl(diethyl)phosphane;gold(1+) can undergo various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or thiolates.
Coordination: The phosphane ligand can coordinate to other metal centers, forming bimetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., thiolates), and coordinating ligands (e.g., triphenylphosphine). Reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or acetonitrile, under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) depend on the specific reaction conditions. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands.
Applications De Recherche Scientifique
2-Chloroethyl(diethyl)phosphane;gold(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the unique properties of gold complexes to target cancer cells.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl(diethyl)phosphane;gold(1+) involves its ability to coordinate to various molecular targets. The gold(I) center can interact with nucleophilic sites on biomolecules, such as thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl(diethyl)phosphane;silver(1+): Similar in structure but with a silver(I) center instead of gold(I).
2-Chloroethyl(diethyl)phosphane;palladium(1+): Contains a palladium(I) center, offering different catalytic properties.
2-Chloroethyl(diethyl)phosphane;platinum(1+): Features a platinum(I) center, known for its use in anticancer drugs.
Uniqueness
2-Chloroethyl(diethyl)phosphane;gold(1+) is unique due to the specific properties imparted by the gold(I) center. Gold complexes are known for their stability and ability to form strong bonds with various ligands, making them valuable in catalysis and medicinal chemistry.
Propriétés
Formule moléculaire |
C6H14AuClP+ |
|---|---|
Poids moléculaire |
349.57 g/mol |
Nom IUPAC |
2-chloroethyl(diethyl)phosphane;gold(1+) |
InChI |
InChI=1S/C6H14ClP.Au/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;/q;+1 |
Clé InChI |
ULUHFIOTVAJJBF-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)CCCl.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















